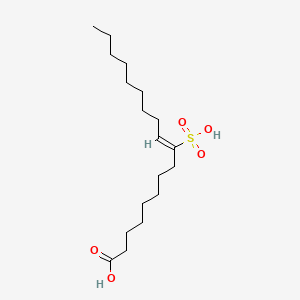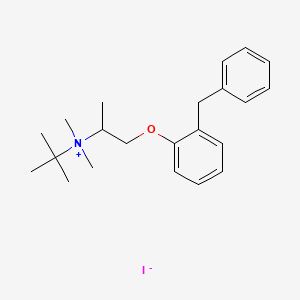
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound features a benzylphenoxy group, which can influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide typically involves the reaction of (2-Benzylphenoxy)methyl chloride with tert-butyldimethylamine in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium chloride (NaCl).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Hydroxide or chloride derivatives.
科学的研究の応用
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and fabric softeners.
作用機序
The mechanism of action of (1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This disruption is facilitated by the hydrophobic benzylphenoxy group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane .
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and disinfectant.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and disinfectants.
Uniqueness
(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide is unique due to its specific structure, which combines a benzylphenoxy group with a quaternary ammonium center. This structure enhances its ability to interact with lipid bilayers, making it particularly effective as an antimicrobial agent .
特性
CAS番号 |
7347-88-8 |
|---|---|
分子式 |
C22H32INO |
分子量 |
453.4 g/mol |
IUPAC名 |
1-(2-benzylphenoxy)propan-2-yl-tert-butyl-dimethylazanium;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-18(23(5,6)22(2,3)4)17-24-21-15-11-10-14-20(21)16-19-12-8-7-9-13-19;/h7-15,18H,16-17H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
JGTIQHSADBVJKY-UHFFFAOYSA-M |
正規SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)[N+](C)(C)C(C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


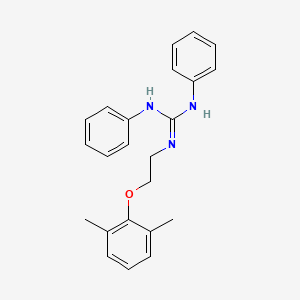
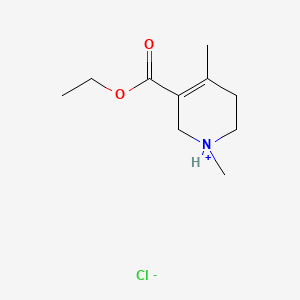
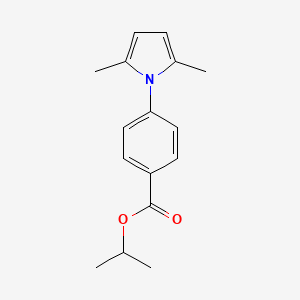
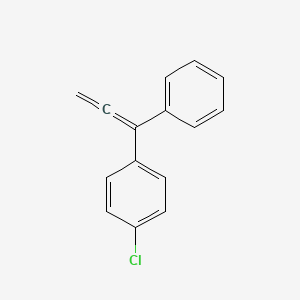
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
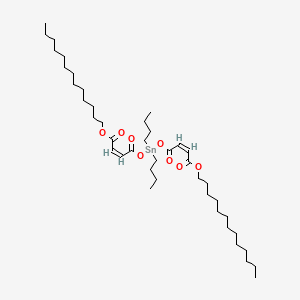
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
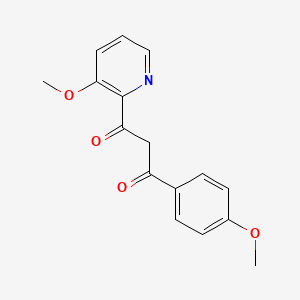
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
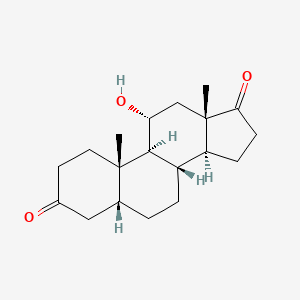

![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
